4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one
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Description
4,4,4-Trifluoro-1-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C15H20F3N3O2 and its molecular weight is 331.339. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis Applications
- The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a potent metal-free thiophile for activating thioglycosides, leading to diverse glycosidic linkages (Crich & Smith, 2001).
- Trifluoromethanesulfonic acid catalyzes 5-endo cyclization of homoallylic sulfonamides, facilitating the efficient formation of polycyclic systems (Haskins & Knight, 2002).
- Piperidinium triflate catalyzes the Biginelli reaction for synthesizing biopertinent hydropyrimidines, highlighting the catalyst's efficiency in organic synthesis (Ramalingan et al., 2010).
Pharmaceutical and Material Science
- Synthesis of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides demonstrated the effect of fluorine substituents on glycosylation stereoselectivity, relevant to drug synthesis and design (Crich & Vinogradova, 2007).
- The synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives under solvent-free conditions at 25 °C resulted in compounds with potential applications in pharmaceuticals and material science (Rateb, 2011).
Properties
IUPAC Name |
4,4,4-trifluoro-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-11-8-13(20-10-19-11)23-9-12-3-6-21(7-4-12)14(22)2-5-15(16,17)18/h8,10,12H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZGBBALVWQKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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